molecular formula C11H8ClN B1350379 5-Chloro-2-phenylpyridine CAS No. 58254-76-5

5-Chloro-2-phenylpyridine

Cat. No.: B1350379
CAS No.: 58254-76-5
M. Wt: 189.64 g/mol
InChI Key: UCMPFHHXFOSHSE-UHFFFAOYSA-N
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Description

5-Chloro-2-phenylpyridine is an organic compound with the molecular formula C11H8ClN. It is a chlorinated derivative of 2-phenylpyridine, featuring a chlorine atom at the 5-position of the pyridine ring.

Biochemical Analysis

Biochemical Properties

5-Chloro-2-phenylpyridine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as p38α mitogen-activated protein kinase (MAPK), which is involved in the regulation of inflammatory responses and cellular stress. The interaction between this compound and p38α MAPK is characterized by the inhibition of the enzyme’s activity, which can lead to reduced production of pro-inflammatory cytokines .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of p38α MAPK by this compound can lead to decreased expression of genes involved in inflammation and stress responses . Additionally, this compound can affect cellular metabolism by altering the activity of metabolic enzymes and pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the active site of p38α MAPK, inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets, thereby modulating cellular responses to stress and inflammation . The compound may also interact with other proteins and enzymes, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of p38α MAPK and other targets, resulting in prolonged effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and effectively inhibit target enzymes. At higher doses, toxic or adverse effects may be observed. For example, high doses of this compound can lead to liver toxicity and other adverse effects in animal models . It is essential to determine the optimal dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by inhibiting key enzymes in metabolic pathways. For instance, the inhibition of p38α MAPK by this compound can alter the metabolism of nucleotides and other essential biomolecules . Understanding these interactions is crucial for elucidating the compound’s overall metabolic impact.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, affecting its localization and accumulation within cells . These interactions determine the compound’s bioavailability and efficacy in different tissues and cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, this compound may localize to the cytoplasm or nucleus, where it can interact with target enzymes and proteins . Understanding its subcellular distribution is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-phenylpyridine can be achieved through several methods. One common approach involves the chlorination of 2-phenylpyridine using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions . Another method includes the use of triphosgene as a chlorinating agent, which has been shown to yield high purity products .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-phenylpyridine is unique due to the presence of the chlorine atom, which influences its reactivity and makes it suitable for specific synthetic applications. The chlorine substituent can be selectively replaced or modified, allowing for the creation of a wide range of derivatives with diverse properties .

Properties

IUPAC Name

5-chloro-2-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMPFHHXFOSHSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376523
Record name 5-chloro-2-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58254-76-5
Record name 5-chloro-2-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2,5-Dichloropyridine (30 g, 203 mmol), phenylboronic acid (24.72 g, 203 mmol) and potassium carbonate (84 g, 608 mmol) were added to dimethoxyethane (500 mL) and water (100 mL). The reaction mixture was degassed with nitrogen for 20 min, and Pd(PPh3)4 (2.3 g, 2.0 mmol) was added and reaction mixture was allowed to reflux for 18 h. The reaction was cooled to room temperature, the aqueous layer removed and dimethoxyethane was concentrated to dryness by rotary evaporation under vacuum. The residue was dissolved in DCM and passed through a silica gel plug, eluting with DCM. The solvent was removed and the crude product was chromatographed on silica with 40/60 (v/v) DCM/hexane to 50/50 (v/v) DCM/hexane to yield 28 g (73%) of the product as a white solid (HPLC purity: 99.7%).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
24.72 g
Type
reactant
Reaction Step One
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
catalyst
Reaction Step Two
Yield
73%

Synthesis routes and methods II

Procedure details

A 100-mL, round-bottomed flask, fitted with a reflux condenser was charged with 2,5-dichloropyridine (1.00 g, 6.76 mmol), phenylboronic acid (1.07 g, 8.78 mmol), [1,4-bis(diphenylphosphino)butane]palladium(II) dichloride (0.204 g, 0.338 mmol), argon-degassed toluene/ethanol (4:1, 17 mL) and argon-degassed aqueous 1 N sodium carbonate (6.6 mL). The mixture was heated to reflux for 3 h, cooled to room temperature and diluted with water (15 mL) and EtOAc (100 mL). The layers separated and the aqueous phase was extracted with EtOAc (100 mL). The combine organic extracts were dried over Na2SO4, filtered and concentrated. Purification by flash column chromatography (silica gel, 50:50 hexanes/CH2Cl2) provided 5-chloro-2-phenylpyridine (0.959 g, 75%) as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
0.204 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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